![molecular formula C26H25N5O6 B2827228 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate CAS No. 309942-26-5](/img/no-structure.png)

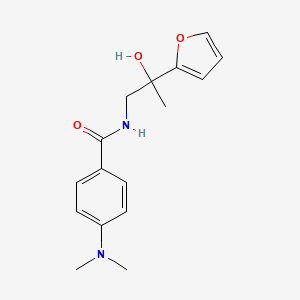

4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

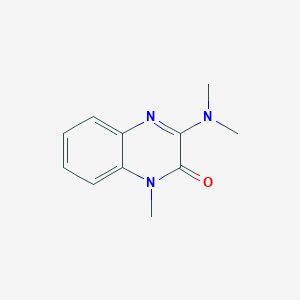

This compound is a complex organic molecule with a molecular formula of C26H26N4O8 . It contains several functional groups, including an amino group, a cyano group, a pyrazole ring, and a morpholine ring .

Synthesis Analysis

Cyanoacetohydrazides are often used as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one oxygen atom .Chemical Reactions Analysis

The chemical reactivity of this compound is likely high due to the presence of several reactive functional groups. For example, the amino and cyano groups are both capable of participating in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure and the presence of several functional groups. For example, the presence of the polar amino and cyano groups could increase the compound’s solubility in polar solvents .Scientific Research Applications

Green Synthesis Methods

- A study by Zolfigol et al. (2013) introduced a green, efficient method for preparing similar pyranopyrazole compounds. This process utilized isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions, indicating an environmentally friendly approach to synthesizing compounds related to your query (Zolfigol et al., 2013).

Cytotoxicity and Potential Anticancer Properties

- Research by Hassan, Hafez, and Osman (2014) on similar pyrazole and pyrimidine derivatives highlighted their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).

Tubulin Polymerization Inhibition

- A study by Minegishi et al. (2015) found that a series of indenopyrazoles, which are structurally similar to your compound, showed antiproliferative activity toward human cancer cells. This activity was attributed to the inhibition of tubulin polymerization, a key process in cell division (Minegishi et al., 2015).

Synthesis of Diamides

- Agekyan and Mkryan (2015) conducted a study involving the synthesis of p-aminobenzoic acid diamides based on related compounds. Their research contributes to the understanding of how these complex molecules can be synthesized and potentially applied in various fields (Agekyan & Mkryan, 2015).

Corrosion Inhibition

- A study by Yadav et al. (2016) explored the use of pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution. This highlights a practical application of such compounds in industrial settings (Yadav et al., 2016).

Mechanism of Action

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrano[2,3-c]pyrazole ring system followed by the attachment of the morpholine-4-carboxylate and methoxyphenyl groups.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "malononitrile", "hydrazine hydrate", "morpholine", "2-methoxyphenol", "ethyl chloroformate", "ammonium acetate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole", "a. Mix 4-methoxybenzaldehyde, ethyl acetoacetate, and malononitrile in ethanol and reflux for 4 hours.", "b. Add hydrazine hydrate and reflux for an additional 2 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Dissolve the solid product in ethanol and add ammonium acetate.", "e. Heat the mixture to 80°C for 6 hours to form the pyrano[2,3-c]pyrazole ring system.", "f. Cool the reaction mixture and filter the solid product.", "g. Dissolve the solid product in ethanol and add sodium hydroxide.", "h. Heat the mixture to 80°C for 2 hours to deprotonate the amino group.", "i. Cool the reaction mixture and filter the solid product to obtain 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole.", "Step 2: Synthesis of 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenol", "a. Mix 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole and 2-methoxyphenol in ethanol and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product to obtain 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenol.", "Step 3: Synthesis of 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate", "a. Mix 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenol, morpholine, and acetic acid in ethanol and reflux for 6 hours.", "b. Cool the reaction mixture and add ethyl chloroformate.", "c. Stir the mixture for 2 hours to form the morpholine-4-carboxylate ester.", "d. Dilute the mixture with diethyl ether and wash with water.", "e. Dry the organic layer with sodium sulfate and filter.", "f. Concentrate the filtrate to obtain 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate." ] } | |

CAS No. |

309942-26-5 |

Molecular Formula |

C26H25N5O6 |

Molecular Weight |

503.515 |

IUPAC Name |

[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |

InChI |

InChI=1S/C26H25N5O6/c1-33-17-6-3-15(4-7-17)23-22-21(18(14-27)24(28)37-25(22)30-29-23)16-5-8-19(20(13-16)34-2)36-26(32)31-9-11-35-12-10-31/h3-8,13,21H,9-12,28H2,1-2H3,(H,29,30) |

InChI Key |

IYEHATDMCBEWLN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC(=O)N5CCOCC5)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole](/img/structure/B2827147.png)

![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827158.png)

![1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B2827160.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)

![1-[(Prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2827168.png)